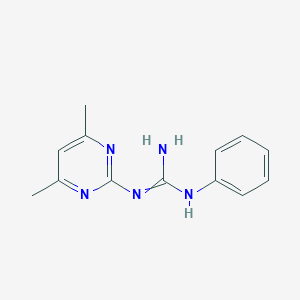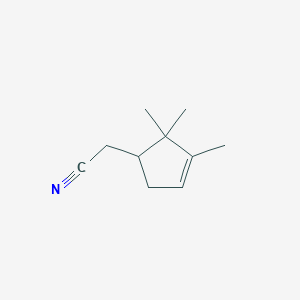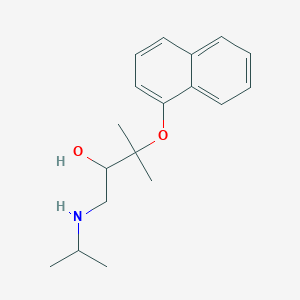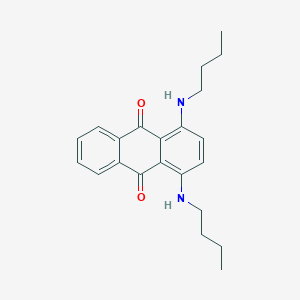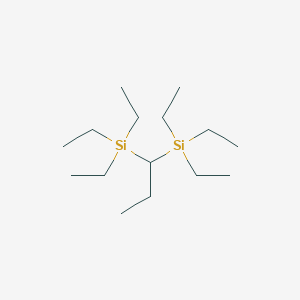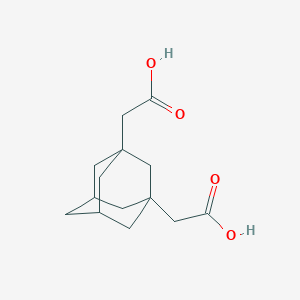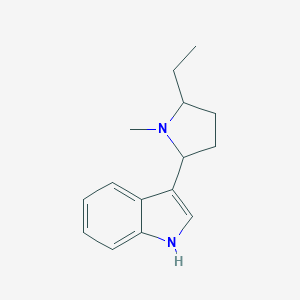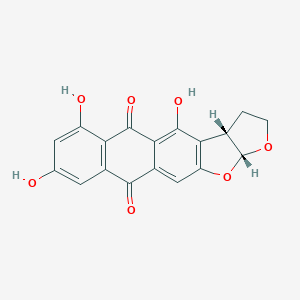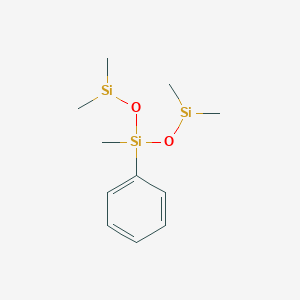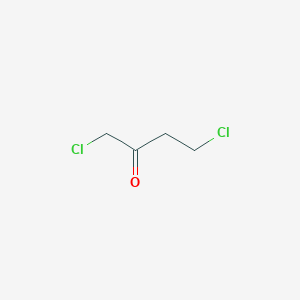
1,4-二氯丁酮
描述
1,4-Dichlorobutan-2-one is a chemical compound used in various industrial applications, including as a raw material for drugs, pesticides, fragrances, and chemical fibers. It is also utilized as a solvent in different chemical processes. The compound is known for its potential toxicity and has been the subject of several studies to assess its health risks .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of 1,4-Dichlorobutan-2-one, they do offer insights into related compounds and their synthesis methods. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a compound with a somewhat similar structure, was synthesized through a Knoevenagel condensation reaction, which could suggest potential synthetic pathways for 1,4-Dichlorobutan-2-one .
Molecular Structure Analysis
The molecular structure of 1,4-Dichlorobutan-2-one is not directly analyzed in the provided papers. However, studies on similar compounds, such as 1,1-dichlorobutane and 1,2-dichlorobutane, have shown that these compounds can exist in multiple conformations, which may also be true for 1,4-Dichlorobutan-2-one . The structure of 1,3-trans-bis(4-chlorophenyl)-2,4-trans-di(4-pyridyl) cyclobutane provides insights into the cyclobutane ring's conformation, which could be relevant when considering the reactivity of the dichlorobutane family .
Chemical Reactions Analysis
The papers do not provide specific reactions for 1,4-Dichlorobutan-2-one. However, they do mention the reactivity of related compounds. For example, the radical-type reactivity of 1,3-bora-2,4-diphosphoniocyclobutane-1,3-diyl indicates that cyclobutane derivatives can undergo spontaneous reactions with certain reagents . Additionally, the behavior of 1,4-dichlorobutane in direct synthesis leading to 1,1-dichlorosilacyclopentane suggests that 1,4-Dichlorobutan-2-one may also participate in similar synthetic reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-Dichlorobutan-2-one are not detailed in the provided papers. However, the toxicity profile of 1,4-Dichlorobutane provides some context for the potential properties of 1,4-Dichlorobutan-2-one. The compound showed negative results in the Ames test, positive in the in vitro chromosomal aberrations test with metabolic activation, and negative in the in vivo mouse bone-marrow micronucleus test. Significant effects on the liver, pancreas, and kidney were observed in a 28-day repeated-dose toxicity study in rats . These findings highlight the importance of handling 1,4-Dichlorobutan-2-one with care due to its potential toxic effects.
科研应用
毒性评估:1,4-二氯丁酮被用作药物、杀虫剂、香料和化学纤维的原料,以及溶剂。一项研究进行了毒性测试,评估其危害分类,在大鼠中发现在某些剂量下对肝脏、胰腺和肾脏产生影响 (Igarashi et al., 2020)。
电化学行为:另一项研究探讨了类似1,4-二氯丁酮的化合物的电化学还原,导致产生多种产品,如环丁烷、正丁烷和各种氯代烷烃 (Pritts & Peters, 1995)。
离子转移伏安法:该化合物作为有机溶剂用于有机|水界面的离子转移伏安法,提供了对各种离子的伏安行为的见解 (Katano et al., 2004)。
辐解研究:研究了在无氧气氛中辐照1,4-二氯丁酮时产生的稳定产物,识别了在过程中形成的化合物 (Szymański等,1986)。
化学合成:研究了1,4-二氯丁酮在直接合成中的行为,识别了主要反应产物,并探索了与各种化学品的反应 (Petrov et al., 1958)。
热化学性质:对1,4-二氯丁酮的燃烧焓和汽化焓进行了研究,提供了对这些分子中静电相互作用的见解 (Xu-wu et al., 1990)。
反应中的卤素迁移:探讨了该化合物在涉及氯化铝的卤素迁移反应中的行为,有助于理解二氯烷化学 (Billups et al., 1970)。
振动光谱分析:分析了1,4-二氯丁酮在不同状态下的振动光谱,有助于理解分子构象和光谱性质 (LaPlante & Stidham, 2008)。
二元混合物研究:研究了1,4-二氯丁酮在与环状酮的二元混合物中的折射率和相关性质,提供了对分子相互作用的见解 (Drăgoescu,2015)。
粘度测量:测量了1,4-二氯丁酮与异构丁醇的粘度,提供了有关与理想行为偏差和二元系统中相互作用动力学的信息 (Lafuente et al., 1996)。
性质
IUPAC Name |
1,4-dichlorobutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O/c5-2-1-4(7)3-6/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNZDMGFDFBONM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168234 | |
| Record name | 1,4-Dichlorobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichlorobutan-2-one | |
CAS RN |
16714-78-6 | |
| Record name | 1,4-Dichloro-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16714-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dichlorobutan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016714786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dichlorobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dichlorobutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.047 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。





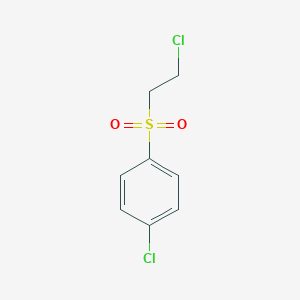

![[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B95237.png)
